3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of 3-ethyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting the function of Cyt-bd , a key component of the respiratory chain in Mycobacteria . This interaction disrupts the bacteria’s energy production, leading to their death .
Biochemical Pathways
The compound affects the respiratory chain pathway in Mycobacteria. By inhibiting Cyt-bd, it disrupts the electron transport chain, which is essential for ATP production . This disruption leads to energy depletion in the bacteria, impairing their growth and survival .
Pharmacokinetics
The compound has shown significant antimycobacterial activity, suggesting it has good bioavailability
Result of Action
The compound’s action results in significant antimycobacterial activity . It has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that the compound is effective at low concentrations, making it a potential candidate for the development of new antitubercular agents .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidin-4-ones have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . The specific enzymes, proteins, and other biomolecules that 3-ethyl-2-(ethylthio)thieno[3,2-d]pyrimidin-4(3H)-one interacts with are yet to be identified.
Cellular Effects
Some compounds in the thieno[3,2-d]pyrimidin-4-ones class have been found to exhibit antimycobacterial activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often include refluxing in solvents such as t-butanol and the use of reagents like potassium t-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor activities
Medicine: Research has shown its potential as an antitubercular agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antimicrobial and antitumor activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds are analogues of adenine and have shown significant biological activities.
Uniqueness
What sets 3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships.
Properties
IUPAC Name |
3-ethyl-2-ethylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-3-12-9(13)8-7(5-6-15-8)11-10(12)14-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIANFBNHVBFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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